Hbv-IN-17
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Overview
Description
Hbv-IN-17 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. Hepatitis B virus is a major global health concern, causing both acute and chronic liver diseases. This compound is designed to inhibit the replication of hepatitis B virus, making it a promising candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-17 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s antiviral activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: Various substituents can be introduced into the molecule through substitution reactions, enhancing its antiviral properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of antiviral activity.
Scientific Research Applications
Hbv-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and interaction with cellular components.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Hbv-IN-17 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of hepatitis B virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle, reducing the viral load in infected individuals.
Comparison with Similar Compounds
Hbv-IN-17 is compared with other antiviral compounds such as:
Entecavir: Another antiviral agent used to treat hepatitis B virus infections. This compound has shown higher potency in some studies.
Tenofovir: A widely used antiviral drug. This compound offers a different mechanism of action, providing an alternative treatment option.
Lamivudine: An older antiviral drug. This compound has demonstrated better efficacy and lower resistance rates.
Conclusion
This compound is a promising compound in the fight against hepatitis B virus infections. Its unique synthesis, diverse chemical reactions, and broad scientific applications make it a valuable asset in antiviral research. Continued studies and development could lead to new therapeutic options for patients suffering from hepatitis B virus-related diseases.
Properties
Molecular Formula |
C17H15F6N5O2 |
---|---|
Molecular Weight |
435.32 g/mol |
IUPAC Name |
7-N-(3,4,5-trifluorophenyl)-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide |
InChI |
InChI=1S/C17H15F6N5O2/c1-8(17(21,22)23)25-15(29)14-12-6-27(2-3-28(12)7-24-14)16(30)26-9-4-10(18)13(20)11(19)5-9/h4-5,7-8H,2-3,6H2,1H3,(H,25,29)(H,26,30)/t8-/m1/s1 |
InChI Key |
GURDIWVEOBLMLO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC(=O)C1=C2CN(CCN2C=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=C2CN(CCN2C=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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